Cas no 1704980-87-9 ((3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid)
(3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid
- (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid
- EN300-1163117
- 1704980-87-9
-
- Inchi: 1S/C17H16BrNO4/c18-14-8-4-7-13(9-14)15(10-16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1
- InChI Key: OBQRKQQEBABTLR-OAHLLOKOSA-N
- SMILES: BrC1=CC=CC(=C1)[C@@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 377.02627g/mol
- Monoisotopic Mass: 377.02627g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 75.6Ų
(3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1163117-0.05g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid |
1704980-87-9 | 0.05g |
$732.0 | 2023-05-23 | ||
| Enamine | EN300-1163117-0.1g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid |
1704980-87-9 | 0.1g |
$767.0 | 2023-05-23 | ||
| Enamine | EN300-1163117-0.25g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid |
1704980-87-9 | 0.25g |
$801.0 | 2023-05-23 | ||
| Enamine | EN300-1163117-0.5g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid |
1704980-87-9 | 0.5g |
$836.0 | 2023-05-23 | ||
| Enamine | EN300-1163117-1.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid |
1704980-87-9 | 1g |
$871.0 | 2023-05-23 | ||
| Enamine | EN300-1163117-2.5g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid |
1704980-87-9 | 2.5g |
$1707.0 | 2023-05-23 | ||
| Enamine | EN300-1163117-5.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid |
1704980-87-9 | 5g |
$2525.0 | 2023-05-23 | ||
| Enamine | EN300-1163117-10.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid |
1704980-87-9 | 10g |
$3746.0 | 2023-05-23 | ||
| Enamine | EN300-1163117-50mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid |
1704980-87-9 | 50mg |
$792.0 | 2023-10-03 | ||
| Enamine | EN300-1163117-100mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid |
1704980-87-9 | 100mg |
$829.0 | 2023-10-03 |
(3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on (3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid
Comprehensive Overview of (3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid (CAS No. 1704980-87-9)
(3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid (CAS No. 1704980-87-9) is a specialized chiral compound widely utilized in pharmaceutical research and organic synthesis. This compound features a unique 3-bromophenyl group and a benzyloxycarbonyl (Cbz) protected amino functionality, making it a valuable intermediate in drug discovery and peptide chemistry. Its molecular formula is C17H16BrNO4, with a molecular weight of 378.22 g/mol. Researchers often seek this compound for its role in developing enzyme inhibitors and biologically active molecules.
The growing interest in chiral building blocks and pharmaceutical intermediates has increased demand for compounds like (3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid. Its stereochemical purity (R-configuration) is critical for applications in asymmetric synthesis, particularly in designing targeted therapeutics. Recent studies highlight its potential in cancer research and neurological disorder treatments, aligning with current trends in precision medicine. The 3-bromophenyl moiety also enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in modern medicinal chemistry.
From a synthetic perspective, (3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid is synthesized via enantioselective methods to ensure high optical purity. The Cbz-protected amino acid derivative is stable under various reaction conditions, making it suitable for multi-step syntheses. Its solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in laboratory settings. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity and structural integrity.
Market trends indicate a rising demand for high-purity chiral compounds, driven by advancements in biopharmaceuticals and personalized medicine. Researchers frequently search for "CAS 1704980-87-9 suppliers" or "(3R)-3-Cbz-amino-3-(3-bromophenyl)propanoic acid applications," reflecting its niche yet significant role. The compound’s compatibility with solid-phase peptide synthesis (SPPS) further broadens its appeal in peptide-based drug development. Additionally, its bromine substituent offers versatility in further functionalization, catering to innovative drug design strategies.
In conclusion, (3R)-3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoic acid (CAS No. 1704980-87-9) stands out as a pivotal intermediate in contemporary organic and medicinal chemistry. Its chirality, reactivity, and pharmaceutical relevance make it a sought-after compound for researchers exploring next-generation therapeutics. As the industry shifts toward targeted drug delivery and sustainable synthesis, this compound is poised to remain a key player in scientific innovation.
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